Cas no 18783-53-4 (H-D-SER(TBU)-OH)

H-D-SER(TBU)-OH structure
H-D-SER(TBU)-OH structure
Product Name:H-D-SER(TBU)-OH
Numero CAS:18783-53-4
MF:C7H15NO3
MW:161.198902368546
MDL:MFCD00077107
CID:163720
PubChem ID:7004942
Update Time:2025-11-01

H-D-SER(TBU)-OH Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Serine, O-(1,1-dimethylethyl)-
    • H-D-Ser(tBu)-OH
    • H-D-Ser(But)-OH
    • O-(1,1-Dimethylethyl)-D-serine
    • (2S)-2-(tert-butylaMino)-3-hydroxypropanoic acid
    • D-Ser(Bu-t)-OH
    • D-Ser(t-Bu)
    • D-serine t-butyl ether
    • D-SERINE(TBU)-OH
    • D-serine-O-t-butyl ether
    • D-serine-tert.butyl ether
    • O-T-BUTYL-D-SERINE
    • O-tert-Butyl-D-serine
    • tert-butylserine
    • tertiary butyl-D-serine
    • D-Ser(tBu)-OH
    • (R)-2-Amino-3-(tert-butoxy)propanoic acid
    • R3FIF7B2B1
    • DS-16183
    • O-(tert-Butyl)-D-serine
    • AKOS016843001
    • Q27454012
    • TBDS
    • (2R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate
    • AC-19237
    • (2R)-2-AMINO-3-(TERT-BUTOXY)PROPANOIC ACID
    • (R)-2-amino-3-tert-butoxypropanoic acid
    • (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
    • EN300-199906
    • F10712
    • AM82234
    • D-Serine,o-(1,1-dimethylethyl)-
    • Z-O-tert.butyl-D-serine
    • UNII-R3FIF7B2B1
    • CS-0043573
    • SCHEMBL1644294
    • MFCD00077107
    • 18783-53-4
    • D-SERINE .BETA.-TERT-BUTYLETHER
    • HY-23053
    • DA-74071
    • HD-Ser(tBu)-OH
    • H-D-SER(TBU)-OH
    • MDL: MFCD00077107
    • Inchi: 1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
    • Chiave InChI: DDCPKNYKNWXULB-RXMQYKEDSA-N
    • Sorrisi: O(C[C@H](C(=O)O)N)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 161.10500
  • Massa monoisotopica: 161.105193
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 139
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _1.9
  • Superficie polare topologica: 69.6

Proprietà sperimentali

  • Densità: Not available
  • Punto di fusione: Not available
  • Punto di ebollizione: 266.0±30.0 °C at 760 mmHg
  • Punto di infiammabilità: 114.6±24.6 °C
  • Indice di rifrazione: 1.465
  • PSA: 72.55000
  • LogP: 0.91370
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

H-D-SER(TBU)-OH Informazioni sulla sicurezza

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Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H15580-5g
H-D-SER(TBU)-OH
18783-53-4 96%
5g
¥67.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H15580-10g
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18783-53-4 96%
10g
¥366.0 2023-09-07

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